2-Chloro-3-(chloromethyl)thiophene
Overview
Description
Synthesis Analysis
The synthesis of 2-Chloro-3-(chloromethyl)thiophene involves chloromethylation reactions of 2-chloro-thiophene via phase transfer catalysis. Tetrabutylammonium bromide (TBAB) is used as the catalyst, with paraformaldehyde and concentrated hydrochloric acid acting as the chloromethylation reagents. The structure confirmation is achieved through GC-MAS, IR, and 1H NMR spectrometries, with a noted yield of 77.6% (Ming, 2006).
Molecular Structure Analysis
Studies on 2-chloro-3-(chloromethyl)thiophene and its derivatives highlight the impact of substituents on the molecular structure. For example, the crystal structure of 2-(chloromethyl)-5-(phthalimidomethyl)thiophene provides evidence against an intramolecular S ⋯ N attraction in certain thiophene derivatives, offering insights into the structural behavior of these compounds (Lugert et al., 1988).
Chemical Reactions and Properties
The reactivity of 2-Chloro-3-(chloromethyl)thiophene demonstrates its utility in forming various chemical derivatives. Its interaction with activated alkenes and alkynes under specific conditions leads to the production of tetrahydro- and dihydro-thiophene derivatives, showcasing its versatile role in synthetic chemistry (Hosomi et al., 1986).
Scientific Research Applications
Synthesis of Dihydro- and Tetrahydro-thiophenes : Hosomi, Matsuyama, and Sakurai (1986) describe a method for synthesizing dihydro- and tetrahydro-thiophenes from activated alkenes and alkynes using chloromethyl trimethylsilylmethyl sulphide, highlighting an efficient and environmentally friendly approach (Hosomi, Matsuyama, & Sakurai, 1986).
Functionalization of Thiophene Ring : Gol'dfarb, Kalik, and Kirmalova (1969) demonstrate that chloromethyl ether reacts with alkyl 5-alkyl-2-thienyl sulfides to introduce a chloromethyl group in the 3-position of the thiophene ring, allowing for the creation of various functional groups (Gol'dfarb, Kalik, & Kirmalova, 1969).
Synthesis of Highly Functionalized 3-Nitrothiophenes : Rao and Vasantham (2009) developed a selective synthesis method for 3-nitrothiophenes, using dipotassium 2-nitro-1,1-ethylyenedithiolate and alpha-chloromethyl ketones, showcasing a cost-effective approach (Rao & Vasantham, 2009).
Applications in Liquid Crystals : Kim et al. (2001) found that 2-(4-cyanophenyl)-4-pentylthiophene shows potential as a low viscosity liquid crystalline compound, indicating its utility in various applications (Kim et al., 2001).
Chloromethylation of Thiophene Derivatives : Belen’kii et al. (1971) studied the chloromethylation of 2-acetothienone and 2-thiophene aldehyde, finding that it predominantly occurs at the 4-position of the thiophene ring (Belen’kii et al., 1971).
Antibacterial and Antioxidant Activities : Rasool et al. (2016) demonstrated that compounds synthesized from 2-bromo-5-chloro thiophene exhibit good antibacterial activity against Escherichia coli and significant antioxidant activities (Rasool et al., 2016).
Safety And Hazards
Future Directions
Thiophene and its derivatives, including “2-Chloro-3-(chloromethyl)thiophene”, have shown a wide range of therapeutic properties, attracting great interest in both industry and academia . They have been proven to be effective drugs in various disease scenarios, and thus, the synthesis and characterization of novel thiophene moieties with wider therapeutic activity is a topic of interest for medicinal chemists .
properties
IUPAC Name |
2-chloro-3-(chloromethyl)thiophene | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H4Cl2S/c6-3-4-1-2-8-5(4)7/h1-2H,3H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KTIJEUOEWMDPKN-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CSC(=C1CCl)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H4Cl2S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30595136 | |
Record name | 2-Chloro-3-(chloromethyl)thiophene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30595136 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
167.06 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-Chloro-3-(chloromethyl)thiophene | |
CAS RN |
109459-94-1 | |
Record name | 2-Chloro-3-(chloromethyl)thiophene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30595136 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2-Chloro-3-(chloromethyl)thiophene | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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